

Application Note & Protocol: Quantification of Valerylcarnitine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Valerylcarnitine

Cat. No.: B1624400

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Valerylcarnitine, a short-chain acylcarnitine, is an important biomarker for monitoring fatty acid metabolism and diagnosing certain inborn errors of metabolism.[1] Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for subsequent β -oxidation.[1][2] The quantification of specific acylcarnitines, such as **valerylcarnitine**, in human plasma is a key diagnostic tool for conditions like isovaleric acidemia and other organic acidurias. This application note provides a detailed protocol for the sensitive and specific quantification of **valerylcarnitine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this application.[3] The method described herein utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection by tandem mass spectrometry.

Experimental Protocols

1. Materials and Reagents

- **Valerylcarnitine** hydrochloride (analytical standard)
- Valeryl-L-carnitine-d3 (internal standard)[4]
- Acetonitrile (LC-MS grade)[5]

- Methanol (LC-MS grade)[1]
- Formic acid (LC-MS grade)[1]
- Ammonium acetate (LC-MS grade)[1]
- Water (LC-MS grade)[1]
- Human plasma (K2-EDTA)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials

2. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **valerylcarnitine** and valeryl-L-carnitine-d3 in methanol.
- Working Standard Solutions: Serially dilute the **valerylcarnitine** stock solution with 50% acetonitrile in water to prepare working standard solutions for the calibration curve.
- Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of valeryl-L-carnitine-d3 in acetonitrile.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation

- Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the internal standard working solution (100 ng/mL valeryl-L-carnitine-d3 in acetonitrile) to each tube.[6]
- Vortex mix for 30 seconds to precipitate proteins.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
- Transfer 100 µL of the supernatant to an autosampler vial.
- Inject 5-10 µL of the supernatant into the LC-MS/MS system.[5]

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
- LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.[5][6]
- Mobile Phase A: 0.1% Formic acid in water.[8]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
- Gradient Elution:
 - 0-1 min: 2% B
 - 1-5 min: 2-98% B
 - 5-7 min: 98% B
 - 7.1-9 min: 2% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C[5]
- Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
- Detection Mode: Multiple Reaction Monitoring (MRM)[7]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Valerylcarnitine	246.2	85.1	20
Valeryl-L-carnitine-d3	249.2	85.1	20

Note: The characteristic product ion at m/z 85 is common for many acylcarnitines.[1] Collision energies may need to be optimized for the specific instrument used.

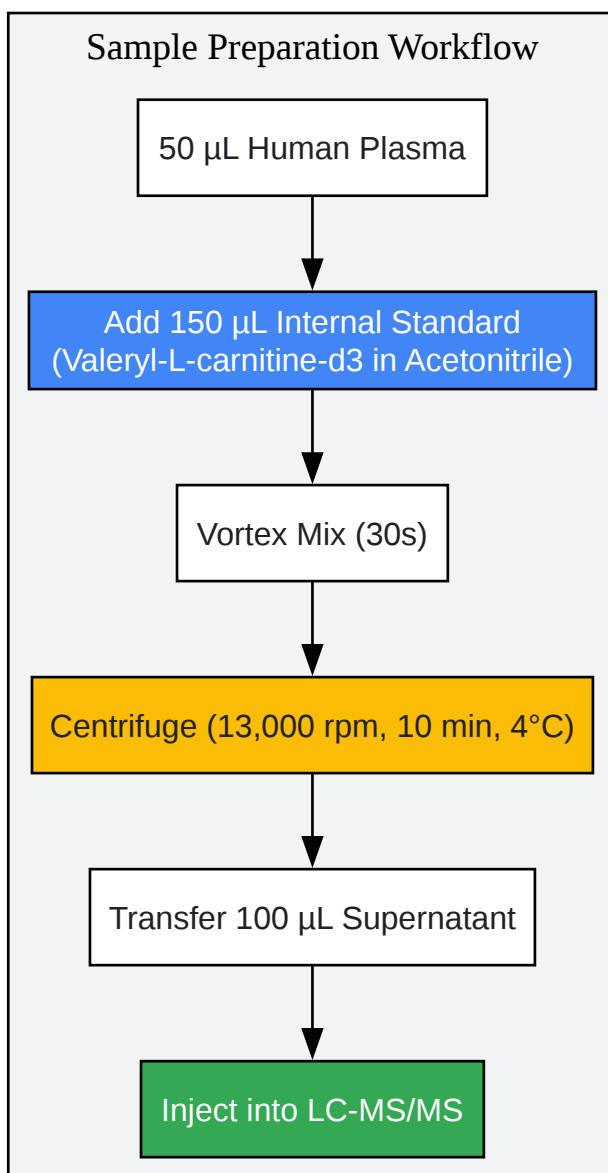
Data Presentation

Table 1: Representative Quantitative Data for **Valerylcarnitine** Quantification

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQC	Within $\pm 15\%$
Precision (%CV) at LLOQ, LQC, MQC, HQC	< 15%
Recovery	85 - 115%

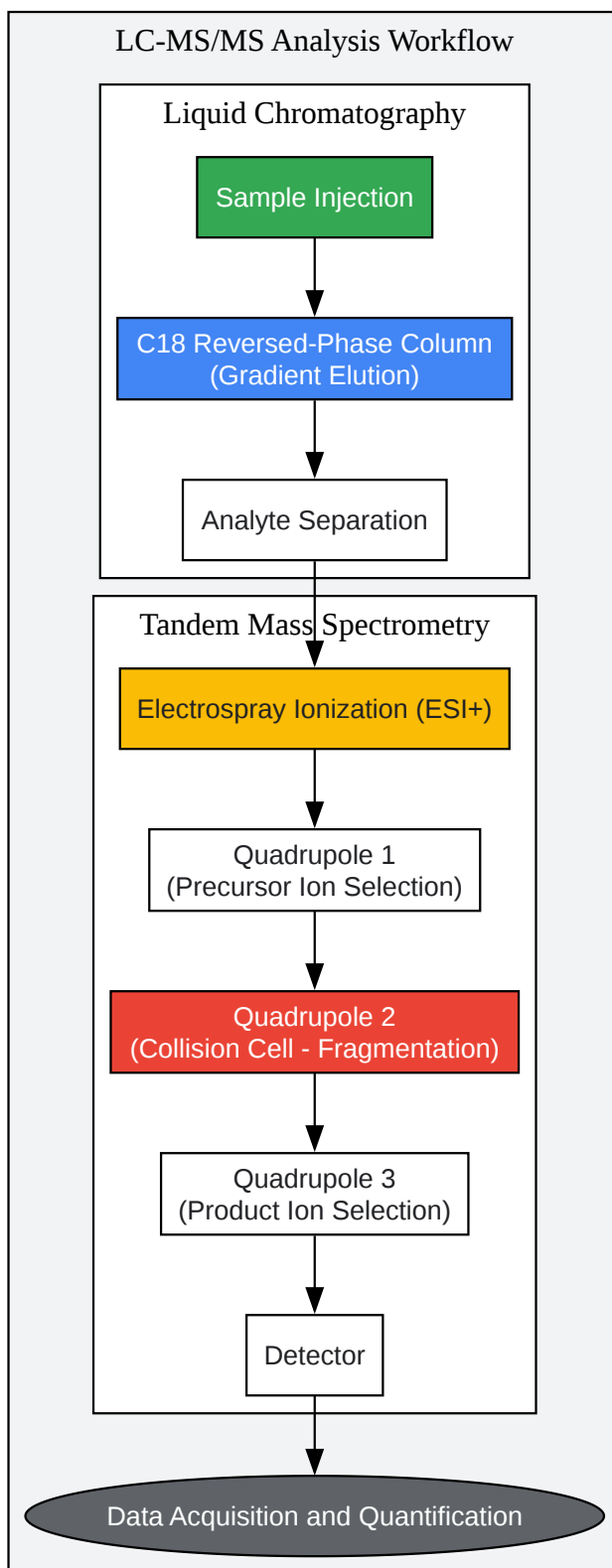
This table presents typical performance characteristics of an LC-MS/MS method for **valerylcarnitine**. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Visualizations



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Caption: Workflow for the preparation of human plasma samples for **valerylcarnitine** analysis.



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Caption: Schematic of the LC-MS/MS analysis process for **valeryl carnitine** quantification.

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